molecular formula C15H12N6O B11833908 N-(Guanin-8-yl)-1-naphthylamine CAS No. 80156-61-2

N-(Guanin-8-yl)-1-naphthylamine

Cat. No.: B11833908
CAS No.: 80156-61-2
M. Wt: 292.30 g/mol
InChI Key: ZOBGLYSFKBBBCX-UHFFFAOYSA-N
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Description

N-(Guanin-8-yl)-1-naphthylamine is a compound formed by the covalent attachment of a naphthylamine group to the C8 position of guanine, a nucleobase in DNA. This compound is of significant interest in the field of chemical carcinogenesis due to its potential mutagenic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Guanin-8-yl)-1-naphthylamine typically involves the reaction of guanine with 1-naphthylamine under specific conditions. One common method involves the use of reductive activation, where guanine is reacted with 1-naphthylamine in the presence of a reducing agent . The reaction conditions often require a controlled environment to ensure the selective formation of the desired adduct.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s primary use in research rather than large-scale applications. the principles of organic synthesis and chemical engineering can be applied to scale up the laboratory methods for industrial production if needed.

Mechanism of Action

The mechanism of action of N-(Guanin-8-yl)-1-naphthylamine involves its interaction with DNA. The compound forms a covalent bond with the C8 position of guanine, leading to the formation of a DNA adduct . This adduct can interfere with DNA replication and repair processes, potentially causing mutations. The molecular targets include DNA polymerases and repair enzymes, which may be hindered by the presence of the adduct .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Guanin-8-yl)-1-naphthylamine is unique due to its specific structure, which involves the attachment of a naphthylamine group to guanine. This structure influences its chemical reactivity and biological effects, distinguishing it from other similar compounds .

Properties

CAS No.

80156-61-2

Molecular Formula

C15H12N6O

Molecular Weight

292.30 g/mol

IUPAC Name

2-amino-8-(naphthalen-1-ylamino)-1,7-dihydropurin-6-one

InChI

InChI=1S/C15H12N6O/c16-14-19-12-11(13(22)21-14)18-15(20-12)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H5,16,17,18,19,20,21,22)

InChI Key

ZOBGLYSFKBBBCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC4=C(N3)C(=O)NC(=N4)N

Origin of Product

United States

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